molecular formula C13H17N3O B11747975 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11747975
M. Wt: 231.29 g/mol
InChI Key: MMHKWWSJGZQAAZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with the ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This step involves the reaction of the ethyl-substituted pyrazole with a methoxybenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine
  • 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-5-amine
  • 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-imidazol-4-amine

Uniqueness: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2/h4-7,9-10,14H,3,8H2,1-2H3

InChI Key

MMHKWWSJGZQAAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

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